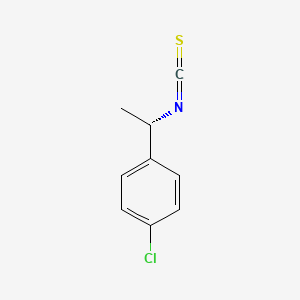

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate

描述

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate is a chiral organosulfur compound characterized by a 4-chlorophenyl group attached to an ethyl chain terminating in an isothiocyanate (-NCS) functional group. The stereogenic center at the ethyl carbon confers the (S)-configuration, which is critical for its enantioselective interactions in biological systems or asymmetric synthesis. This compound is structurally analogous to other aryl-substituted ethyl isothiocyanates, such as methoxyphenyl derivatives, but differs in the electronic and steric properties imparted by the chloro substituent. Chlorine, as an electron-withdrawing group, enhances the electrophilicity of the isothiocyanate moiety compared to electron-donating groups like methoxy (-OMe) .

属性

IUPAC Name |

1-chloro-4-[(1S)-1-isothiocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJKNZREKDQMQA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426815 | |

| Record name | (S)-(+)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-81-6 | |

| Record name | (S)-(+)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy for Aryl Isothiocyanates

The most widely applicable and efficient synthetic route for aryl isothiocyanates, including (S)-(+)-1-(4-chlorophenyl)ethyl isothiocyanate, is the two-step one-pot reaction involving:

- Step 1: Formation of the corresponding dithiocarbamate salt by reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base.

- Step 2: Desulfurylation of the dithiocarbamate salt to yield the isothiocyanate using a desulfurylation reagent such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT).

This method is performed under aqueous conditions and is suitable for scale-up, offering a mild, economical, and environmentally friendly alternative to older methods that use toxic reagents like thiophosgene.

Detailed Preparation Procedure

Formation of the Dithiocarbamate Intermediate

- The chiral amine (S)-(+)-1-(4-chlorophenyl)ethyl amine is reacted with carbon disulfide (CS₂) in aqueous solution.

- An inorganic base such as potassium carbonate (K₂CO₃) is added to facilitate the formation of the potassium salt of the dithiocarbamate.

- The reaction is typically carried out at room temperature or slightly elevated temperatures (up to 40 °C for electron-deficient substrates like 4-chloroaniline derivatives).

- The choice of base is crucial: K₂CO₃ is preferred because it provides high selectivity and solubility of the dithiocarbamate salt in water, which is essential for efficient conversion.

Desulfurylation to Isothiocyanate

- After formation of the dithiocarbamate intermediate, cyanuric chloride (TCT) dissolved in an organic solvent (e.g., dichloromethane) is added at low temperature (0 °C).

- The mixture is stirred, followed by basification with a strong base (e.g., 6 N NaOH) to pH > 11, which promotes complete decomposition of the intermediate adduct to release the isothiocyanate.

- The by-product, 2,4,6-trimercapto-1,3,5-triazine (TMT), is water-soluble, facilitating easy separation during workup.

- The reaction yields the desired this compound with good to moderate yield depending on substrate electron deficiency and reaction conditions.

Research Findings and Optimization Data

The synthesis of 4-chlorophenyl isothiocyanate (a close analog structurally related to the chiral target compound) has been studied extensively, providing insights into the optimal conditions for the preparation of this compound.

| Parameter | Observation / Result |

|---|---|

| Base | K₂CO₃ preferred for high conversion and selectivity of dithiocarbamate salt formation |

| CS₂ equivalents | 3 equivalents required for electron-deficient 4-chloroaniline derivatives |

| Temperature | 40 °C optimal for conversion of 4-chloroaniline; higher temperatures (60 °C) cause impurities |

| Reaction time for dithiocarbamate | Approximately 20 hours for 80% conversion with 92% selectivity |

| Yield of isothiocyanate | Approximately 70% isolated yield for 4-chlorophenyl isothiocyanate under optimized conditions |

| Selectivity | High selectivity (up to 92%) for dithiocarbamate intermediate with optimized base and temperature |

This data suggests that the preparation of this compound would require similar conditions, with careful control of temperature and reaction time to maximize yield and minimize impurities.

Summary Table of Key Reaction Conditions and Outcomes

| Step | Reagents and Conditions | Outcome / Notes |

|---|---|---|

| Dithiocarbamate formation | (S)-(+)-1-(4-chlorophenyl)ethyl amine + CS₂ (3 equiv) + K₂CO₃ (2 equiv) in water, 40 °C, 20 h | ~80% conversion, high selectivity (~92%) for dithiocarbamate intermediate |

| Desulfurylation | Cyanuric chloride (0.5 equiv) in CH₂Cl₂ at 0 °C, then basify with 6 N NaOH to pH > 11 | Smooth conversion to isothiocyanate, ~70% isolated yield, TMT by-product water soluble |

| Workup | Separation of organic layer, purification by chromatography or crystallization | Purified this compound obtained with retention of stereochemistry |

Notes on Chirality and Stereochemical Integrity

- The chiral center in (S)-(+)-1-(4-chlorophenyl)ethyl amine is preserved during the conversion to the isothiocyanate under these mild conditions.

- No racemization is reported under the aqueous, mild base, and low-temperature conditions used for desulfurylation.

- This is critical for applications requiring enantiomerically pure isothiocyanates.

Additional Considerations and Alternative Methods

- Alternative desulfurylation reagents exist but often involve harsher conditions or toxic reagents (e.g., thiophosgene), which are less desirable.

- The one-pot aqueous method using CS₂ and cyanuric chloride is favored for its environmental friendliness, scalability, and operational simplicity.

- Electron-deficient aryl amines like 4-chloroaniline derivatives require longer reaction times and careful temperature control to avoid side reactions and impurities.

化学反应分析

Nucleophilic Substitution Reactions

The isothiocyanate group (-NCS) reacts with nucleophiles to form thiourea derivatives, carbamates, or dithiocarbamates. Key pathways include:

Reaction with Amines

Primary and secondary amines undergo nucleophilic attack at the electrophilic carbon of the isothiocyanate group, yielding substituted thioureas. For example:

Conditions : Reactions proceed in polar aprotic solvents (e.g., acetonitrile, DMF) at 25–60°C. Catalytic bases like triethylamine enhance yields by neutralizing HCl .

Example :

| Amine | Product | Yield (%) | Source |

|---|---|---|---|

| Benzylamine | N-Benzylthiourea derivative | 92 | |

| Cyclohexylamine | N-Cyclohexylthiourea derivative | 85 |

Reaction with Alcohols and Thiols

Alcohols and thiols form carbamates and dithiocarbamates, respectively, under mild conditions:

Conditions : Ethanol or methanol as solvent, room temperature, 2–6 hours .

Example :

| Nucleophile | Product | Yield (%) | Source |

|---|---|---|---|

| Ethanol | Ethyl carbamate derivative | 78 | |

| Thiophenol | Phenyl dithiocarbamate derivative | 83 |

Oxidation Reactions

The isothiocyanate group oxidizes to sulfonyl derivatives under controlled conditions:

Peracid-Mediated Oxidation

Reaction with meta-chloroperbenzoic acid (mCPBA) generates sulfonyl compounds:

Conditions : Dichloromethane, 0°C to room temperature, 12 hours .

Example :

| Oxidizing Agent | Product | Yield (%) | Source |

|---|---|---|---|

| mCPBA | Sulfonyl derivative | 67 |

Cyclization Reactions

The compound participates in cyclodesulfurization to form nitrogen-containing heterocycles:

Visible Light-Induced Cyclization

Under visible light, thiourea intermediates derived from this compound undergo cyclization to benzimidazoles:

Conditions : THF or dioxane, NaHCO₃ base, 24–48 hours .

Example :

| Substrate | Product | Yield (%) | Source |

|---|---|---|---|

| N-Tosyl-o-phenylenediamine | N-Substituted benzimidazole | 82 |

Solvent-Dependent Regioselectivity

Reactions with cyanothioformamides exhibit solvent-controlled regioselectivity:

| Solvent | Regioselectivity (Product Ratio) | Major Product | Source |

|---|---|---|---|

| THF | 98:2 | 2-Aminobenzimidazole | |

| DMF | 100:0 | Sulfur-containing heterocycle |

Mechanistic studies suggest singlet oxygen and superoxide intermediates drive cyclodesulfurization pathways .

Comparative Reactivity

The 4-chlorophenyl group enhances electrophilicity at the isothiocyanate carbon compared to unsubstituted analogs:

| Compound | Relative Reactivity (vs. Benzyl isothiocyanate) | Source |

|---|---|---|

| This compound | 1.5× | |

| Phenyl isothiocyanate | 1.0× |

科学研究应用

Chemistry

Synthesis of Chiral Ligands: Used in the preparation of chiral ligands for asymmetric catalysis.

Building Block: Serves as a versatile building block in organic synthesis for the construction of more complex molecules.

Biology

Enzyme Inhibition Studies: Employed in the study of enzyme inhibition, particularly for enzymes that interact with isothiocyanate groups.

Protein Labeling: Utilized in bioconjugation techniques to label proteins and peptides.

Medicine

Anticancer Research: Investigated for its potential anticancer properties due to its ability to modify proteins and enzymes involved in cancer cell proliferation.

Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds.

Industry

Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

Agriculture: Studied for its potential use as a pesticide or herbicide due to its reactivity with biological molecules.

作用机制

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate exerts its effects primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. The compound targets various molecular pathways, including those involved in cell signaling, apoptosis, and enzyme activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate with its closest analogs from the provided evidence (Alfa product catalog entries):

| Compound | Substituent | Position | Configuration | Purity | CAS Number | Key Properties |

|---|---|---|---|---|---|---|

| This compound | -Cl | Para (4) | S | N/A | Not listed in evidence | Electrophilic NCS; moderate steric hindrance |

| (S)-(+)-1-(3-Methoxyphenyl)ethyl isothiocyanate | -OMe | Meta (3) | S | 98% | 737000-99-6 | Electron-rich NCS; lower reactivity |

| (R)-(-)-1-(4-Methoxyphenyl)ethyl isothiocyanate | -OMe | Para (4) | R | 97% | 737001-01-3 | Stereochemical inversion; para-OMe enhances solubility |

| (S)-(+)-1-(4-Methoxyphenyl)ethyl isothiocyanate | -OMe | Para (4) | S | 90% | 749261-40-3 | High solubility; reduced electrophilicity |

Key Comparisons:

Substituent Effects: Electron-Withdrawing (-Cl) vs. Electron-Donating (-OMe): The chloro group in the target compound increases the electrophilicity of the isothiocyanate group, making it more reactive toward nucleophiles (e.g., amines or thiols) compared to methoxy-substituted analogs. This property is advantageous in reactions requiring rapid conjugation, such as protein labeling . Solubility: Methoxy-substituted derivatives (e.g., 4-methoxyphenyl) exhibit higher solubility in polar solvents due to the -OMe group’s polarity, whereas the chloro analog may require non-polar solvents for optimal dissolution.

Stereochemical Considerations :

- The (S)-configuration in the target compound and its 3-methoxy/4-methoxy analogs dictates enantioselective behavior. For instance, (R)-(-)-1-(4-Methoxyphenyl)ethyl isothiocyanate shows mirrored biological activity compared to its (S)-enantiomer, highlighting the importance of chirality in drug design.

Positional Isomerism :

- Meta-substituted derivatives (e.g., 3-methoxyphenyl) introduce steric constraints that alter reaction kinetics. For example, the para-chloro isomer’s linear structure facilitates easier access to the NCS group in catalytic processes compared to meta-substituted analogs .

生物活性

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate is an organic compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This compound features a chiral center and a 4-chlorophenyl moiety, which contribute to its unique reactivity and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Isothiocyanates, including this compound, are known for their diverse biological activities:

- Anticancer Properties : Isothiocyanates have been shown to exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : These compounds demonstrate effectiveness against a range of bacteria and fungi.

- Anti-inflammatory Effects : They also possess anti-inflammatory properties that can be beneficial in treating inflammatory diseases.

The biological effects of this compound primarily stem from the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. The compound influences several molecular pathways, including:

- Cell Signaling : Modifications in signaling pathways can lead to altered cell proliferation and apoptosis.

- Enzyme Activity : Inhibition or activation of specific enzymes can result in significant biological effects.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. A notable study assessed its cytotoxicity against liver carcinoma cell lines using the MTT assay, revealing dose-dependent effects. The IC50 values indicated potent activity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 8.08 | HEPG2-1 |

| Doxorubicin | 0.73 | HEPG2-1 |

The presence of electron-donating groups significantly enhances cytotoxicity, while electron-withdrawing groups reduce it .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits broad-spectrum activity against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Moderate |

Research indicates that the compound disrupts microbial cell membranes and inhibits essential enzymatic functions .

Case Studies and Research Findings

In a series of experiments, researchers synthesized various derivatives of isothiocyanates to assess their biological activities. The findings highlighted the influence of different substituents on the anticancer activity:

- Compounds with methoxy groups showed enhanced potency (IC50 as low as 0.73 µM).

- Conversely, compounds with nitro groups exhibited reduced activity (IC50 up to 17.35 µM).

These results emphasize the importance of structural modifications in optimizing the biological activity of isothiocyanates .

常见问题

Basic: What are the standard synthetic routes for (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate, and how can reaction conditions be optimized for enantiomeric purity?

Answer:

The synthesis typically involves reacting (S)-(-)-1-(4-Chlorophenyl)ethylamine with thiophosgene (Cl₂C=S) or safer alternatives like triphosgene under anhydrous conditions in polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran). Chiral purity is maintained by using enantiomerically pure starting amines and controlling reaction parameters (temperature: 0–25°C, inert atmosphere). Catalytic bases (e.g., triethylamine) enhance reactivity . Optimization involves monitoring reaction progress via TLC or HPLC and confirming enantiomeric excess (ee) via chiral chromatography or polarimetry .

Basic: Which spectroscopic techniques are critical for characterizing the isothiocyanate functional group and confirming structural integrity?

Answer:

Key techniques include:

- Infrared Spectroscopy (IR): Detects the N=C=S stretching band near 2050–2100 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR): ¹H NMR shows the ethyl group’s splitting pattern (δ ~1.5–1.7 ppm for CH₃, δ ~4.5–5.0 ppm for CH linked to isothiocyanate). ¹³C NMR confirms the isothiocyanate carbon at δ ~130–135 ppm .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight (183.66 g/mol) .

Advanced: How does this compound interact with cancer-related proteins, and what experimental models validate its chemopreventive potential?

Answer:

The compound modifies cysteine residues in proteins (e.g., Keap1-Nrf2 pathway) via covalent binding, disrupting redox homeostasis and activating antioxidant responses. Experimental validation includes:

- In Vitro Binding Assays: Fluorescence quenching or isothermal titration calorimetry (ITC) to quantify interactions with recombinant proteins .

- DMBA-Induced Carcinogenesis Models: Topical application in hamster buccal pouch models shows inhibition of tumor formation (e.g., 72–86% reduction in lesions with phenyl isothiocyanate derivatives) .

- HepG2 Cell Studies: Glucose consumption assays in insulin-resistant cells measure metabolic modulation .

Advanced: How can researchers reconcile contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values)?

Answer:

Contradictions arise from differences in:

- Purity and Enantiomeric Excess: Verify via HPLC or chiral GC.

- Assay Conditions: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Biological Model Specificity: Compare results across models (e.g., DMBA carcinogenesis vs. xenografts) and validate with orthogonal assays (e.g., Western blot for protein targets) .

- Statistical Power: Use meta-analysis to aggregate data from independent studies .

Advanced: What computational and experimental strategies are used to identify novel biological targets of this compound?

Answer:

- Network Pharmacology: Integrate molecular docking (e.g., AutoDock Vina) with pathway enrichment analysis to predict targets like NF-κB or MAPK .

- Proteomic Profiling: Use activity-based protein profiling (ABPP) with alkyne-tagged analogs to capture target proteins in live cells .

- CRISPR-Cas9 Screens: Knockout candidate genes (e.g., NQO1, GSTP1) to confirm functional relevance in chemoprevention .

Basic: What are the recommended storage and handling protocols to prevent degradation of this compound?

Answer:

- Storage: Under inert gas (argon) at –20°C in amber vials to prevent hydrolysis or oxidation.

- Handling: Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Confirm stability via periodic NMR or LC-MS checks .

Advanced: How does the chloro substituent on the phenyl ring influence reactivity compared to bromo or methoxy analogs?

Answer:

The electron-withdrawing chloro group enhances electrophilicity of the isothiocyanate moiety, increasing reactivity with nucleophiles (e.g., amines, thiols). Comparative studies with bromo analogs (e.g., (S)-(-)-1-(4-Bromophenyl)ethyl isothiocyanate) show faster thiourea formation kinetics but similar bioactivity profiles. Methoxy groups reduce electrophilicity, requiring harsher conditions for reactions .

Advanced: What methodologies are employed to assess enantiomer-specific biological effects?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。